

Spectroscopic Profile of 2-Amino-5-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-nitrobenzotrifluoride

Cat. No.: B089659

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Amino-5-nitrobenzotrifluoride** (CAS No: 121-01-7), a crucial intermediate in pharmaceutical and dyestuff synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for acquiring such data are provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The empirical formula for **2-Amino-5-nitrobenzotrifluoride** is $C_7H_5F_3N_2O_2$, with a molecular weight of 206.12 g/mol. Its structure is characterized by a benzene ring substituted with an amino group, a nitro group, and a trifluoromethyl group, leading to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **2-Amino-5-nitrobenzotrifluoride** in $CDCl_3$ typically exhibits signals in the aromatic and amine proton regions.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.40	d	~2.6	H-6
~8.18	dd	~9.0, ~2.6	H-4
~6.77	d	~9.0	H-3
~4.9	br s	-	-NH ₂

Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and experimental conditions.[\[1\]](#)

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. Due to the influence of the electron-withdrawing nitro and trifluoromethyl groups and the electron-donating amino group, the aromatic carbon signals are spread over a characteristic range.

Detailed tabulated ¹³C NMR data with specific chemical shift assignments for **2-Amino-5-nitrobenzotrifluoride** is not readily available in the public domain. A representative spectrum is available which indicates distinct signals for the aromatic carbons and the trifluoromethyl carbon.[\[2\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Amino-5-nitrobenzotrifluoride** reveals the presence of its key functional groups through characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium	N-H stretching (primary amine)
1600-1585	Medium	C-C stretching (aromatic ring)
1550-1475	Strong	Asymmetric N-O stretching (nitro group)
1360-1290	Strong	Symmetric N-O stretching (nitro group)
1335-1250	Strong	C-N stretching (aromatic amine)
1300-1100	Strong	C-F stretching (trifluoromethyl group)

Note: This table is based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Electron Ionization Mass Spectrum (EI-MS)

m/z	Relative Intensity (%)	Plausible Fragment
206	100	[M] ⁺ (Molecular Ion)
186	~30	[M - HF] ⁺
176	~30	[M - NO] ⁺
160	~46	[M - NO ₂] ⁺
140	~23	[M - NO ₂ - HF] ⁺
128	~20	[C ₇ H ₄ F ₂ N] ⁺
113	~16	[C ₆ H ₄ FN] ⁺

Note: The fragmentation pattern is based on typical fragmentation of aromatic nitro compounds and trifluoromethyl-substituted aromatics.

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for **2-Amino-5-nitrobenzotrifluoride**.

NMR Spectroscopy

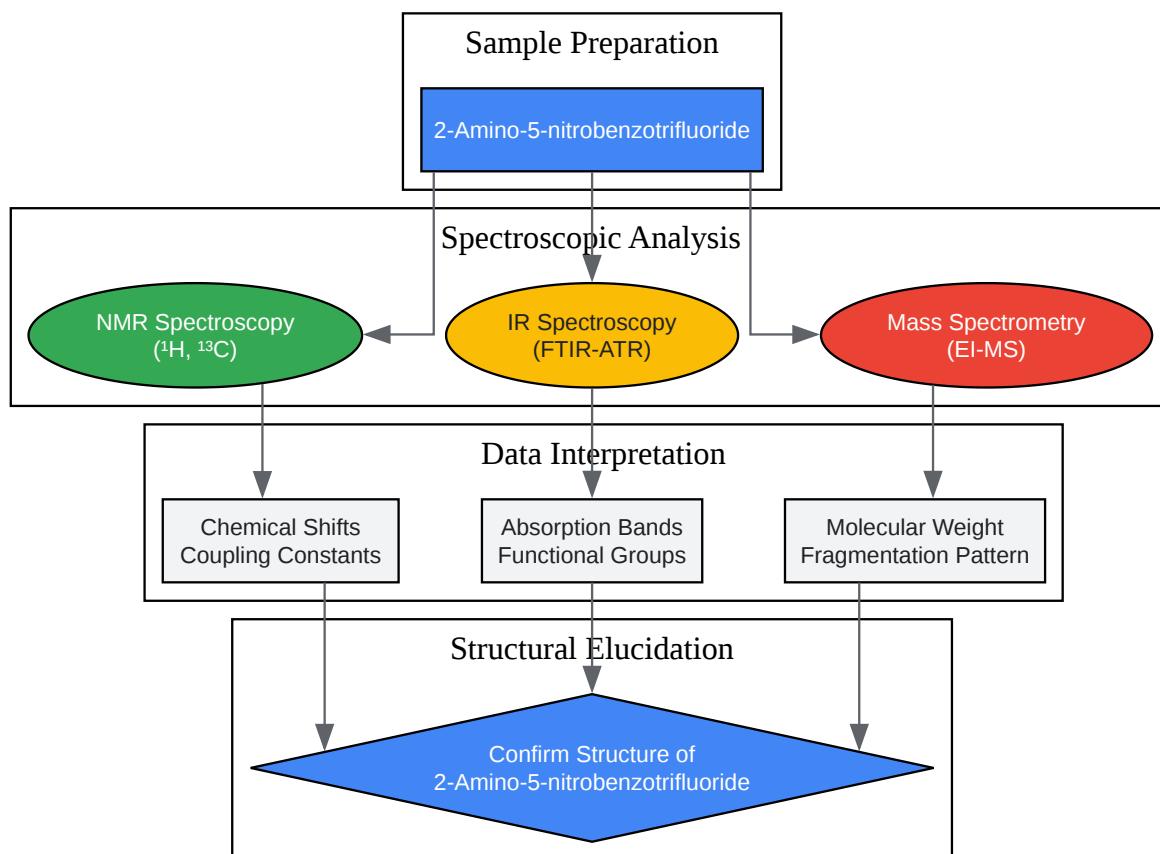
- Sample Preparation:
 - Weigh approximately 10-20 mg of **2-Amino-5-nitrobenzotrifluoride** into a clean, dry vial.
 - Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Gently swirl or sonicate the vial to ensure complete dissolution.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz NMR Spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.

- Solvent: CDCl₃.
 - Temperature: 298 K.
 - Number of Scans: 16.
 - Relaxation Delay: 1.0 s.
 - Spectral Width: -2 to 12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR Acquisition:
 - Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Solvent: CDCl₃.
 - Temperature: 298 K.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2.0 s.
 - Spectral Width: 0 to 200 ppm.
 - Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond) is clean.
 - Place a small amount of solid **2-Amino-5-nitrobenzotrifluoride** powder directly onto the crystal surface.

- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- IR Spectrum Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
 - Mode: Attenuated Total Reflectance (ATR).
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.
 - Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.


Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-5-nitrobenzotrifluoride** in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
- Mass Spectrum Acquisition (Electron Ionization - EI):
 - Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS).
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Inlet System: Direct insertion probe or GC inlet.
 - GC Column (if used): A non-polar capillary column (e.g., DB-5ms).

- Oven Temperature Program (if GC is used): Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure elution of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like **2-Amino-5-nitrobenzotrifluoride**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-5-nitrobenzotrifluoride(121-01-7) ¹H NMR spectrum [chemicalbook.com]
- 2. 2-Amino-5-nitrobenzotrifluoride(121-01-7) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-nitrobenzotrifluoride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089659#spectroscopic-data-nmr-ir-mass-for-2-amino-5-nitrobenzotrifluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com